1-Nitropentane

Atmospheric Chemistry Environmental Fate Reaction Kinetics

1-Nitropentane (CAS 628-05-7) is a primary nitroalkane with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol. It belongs to the homologous series of linear aliphatic nitro compounds, which includes nitromethane, nitroethane, 1-nitropropane, and 1-nitrobutane.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 628-05-7
Cat. No. B1594721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitropentane
CAS628-05-7
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCCCCC[N+](=O)[O-]
InChIInChI=1S/C5H11NO2/c1-2-3-4-5-6(7)8/h2-5H2,1H3
InChIKeyBVALZCVRLDMXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitropentane (CAS 628-05-7) Baseline Overview: Properties, Class, and Selection Context


1-Nitropentane (CAS 628-05-7) is a primary nitroalkane with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol [1]. It belongs to the homologous series of linear aliphatic nitro compounds, which includes nitromethane, nitroethane, 1-nitropropane, and 1-nitrobutane. As a liquid at room temperature with a density of 0.952 g/mL at 25 °C and a boiling point of 75–76 °C at 23 mmHg, 1-nitropentane occupies a specific position within this chemical class, exhibiting a chain length that confers distinct physicochemical properties and reactivity profiles . Understanding its baseline characteristics is essential for evaluating its suitability as a solvent, a synthetic intermediate in pharmaceutical and agrochemical research, or a component in specialized fuel formulations .

Why Generic Substitution Fails for 1-Nitropentane: Chain-Length Dependent Property Shifts Across Nitroalkanes


Simply substituting one nitroalkane for another—such as replacing 1-nitropentane with 1-nitropropane or nitroethane—introduces measurable and often substantial deviations in key performance parameters. This is because critical physicochemical and reactive properties within the nitroalkane series do not scale linearly with chain length. For instance, the reaction rate with atmospheric hydroxyl radicals increases by nearly an order of magnitude from 1-nitropropane to 1-nitropentane, a difference that directly impacts environmental fate assessments and process safety considerations [1]. Similarly, in enzymatic and catalytic systems, the substrate specificity is highly chain-length dependent, meaning that a shorter-chain analog may exhibit dramatically different kinetic parameters, affecting reaction yields and selectivity [2]. The following quantitative evidence guide details these specific, verifiable differences to inform scientifically grounded selection.

1-Nitropentane Comparative Evidence Guide: Quantified Differentiation from Closest Analogs


1-Nitropentane vs. 1-Nitropropane: Atmospheric Reactivity and Environmental Fate

1-Nitropentane exhibits a significantly higher rate constant for gas-phase reaction with hydroxyl (OH) radicals compared to shorter-chain nitroalkanes. This directly influences its modeled atmospheric lifetime and environmental persistence [1].

Atmospheric Chemistry Environmental Fate Reaction Kinetics

1-Nitropentane vs. Shorter Nitroalkanes: Substrate Specificity in Nitroalkane Oxidase Systems

Nitroalkane oxidase from *Fusarium oxysporum* demonstrates a clear chain-length dependent activity profile, with 1-nitropentane serving as a highly efficient substrate [1]. Its kinetic parameters differentiate it from shorter-chain analogs, which is crucial for designing biocatalytic processes or interpreting metabolic studies.

Enzymology Biocatalysis Substrate Specificity

1-Nitropentane vs. 1-Nitrobutane: Thermodynamics of Transfer Between Phases

The free energy of transfer for 1-nitropentane from n-octane to water has been directly measured calorimetrically, allowing for precise quantification of its relative hydrophobicity compared to adjacent homologs in the series [1].

Physical Chemistry Thermodynamics Partitioning Behavior

1-Nitropentane vs. 1-Nitrooctane: Divergent Reaction Pathways in Supercritical Fluids

Under identical conditions in supercritical isopropanol over an Al2O3 catalyst, 1-nitropentane and 1-nitrooctane exhibit distinct product distributions, underscoring the chain-length dependency of reaction pathways [1].

Synthetic Chemistry Flow Chemistry Reaction Selectivity

1-Nitropentane in the Henry Reaction: A Verified Intermediate for Pharmaceutically Relevant Scaffolds

1-Nitropentane is a specifically cited and utilized reactant in the synthesis of Quinisocaine, demonstrating its utility in constructing complex, biologically active molecules via the Henry (nitroaldol) reaction [1].

Medicinal Chemistry Synthetic Methodology Nitroaldol Reaction

1-Nitropentane Physical-Chemical Dataset for Process Modeling and Solvent Selection

A comprehensive and verified set of physicochemical parameters is available for 1-nitropentane, including vapor pressure, Henry's Law constant, and water solubility. This data set is essential for accurate process simulation and environmental impact assessment, allowing for direct comparison with in-class compounds .

Process Engineering Solvent Selection Physicochemical Properties

1-Nitropentane Application Scenarios: Where the Evidence Supports Selection Over Analogs


Atmospheric Chemistry Research Requiring Reduced Environmental Persistence

Research groups studying the fate of volatile organic compounds (VOCs) in the atmosphere should consider 1-nitropentane as a model primary nitroalkane with a lower environmental persistence. Its hydroxyl radical reaction rate constant is approximately 2.7 times higher than that of 1-nitropropane and 8.1 times higher than nitroethane, indicating a significantly shorter atmospheric lifetime [1]. This property makes it a preferred choice for experiments where minimizing long-term background contamination is a priority.

Synthetic Route Scouting and Process Development for Nitroalkane Transformations

For chemists exploring the catalytic reduction or transformation of nitro compounds in flow reactors, 1-nitropentane presents a defined and predictable reactivity profile compared to longer-chain analogs. Direct evidence shows that under supercritical isopropanol conditions with an Al2O3 catalyst, 1-nitropentane predominantly yields the isopropyl ester, while 1-nitrooctane produces a significant nitrile byproduct [1]. This cleaner reaction profile simplifies downstream purification and improves overall process mass balance, making 1-nitropentane the analytically superior starting material for this specific synthetic methodology.

Medicinal Chemistry and Library Synthesis Utilizing the Henry Reaction

1-Nitropentane is a validated and documented building block in the synthesis of complex pharmaceutical scaffolds, as evidenced by its use in the preparation of Quinisocaine via the Henry reaction [1]. For medicinal chemists and CROs engaged in library synthesis or route development, this provides a de-risked, peer-reviewed precedent. Procuring 1-nitropentane over an untested or less-characterized nitroalkane ensures a higher probability of synthetic success and can streamline project timelines by eliminating the need for extensive reaction condition optimization for this key step.

Biphasic Process and Extraction Protocol Development

The comprehensive thermodynamic and physicochemical dataset for 1-nitropentane, including its precise LogP (2.01) and aqueous solubility (1300 mg/L), makes it a superior choice for designing liquid-liquid extraction processes [1]. Its lipophilicity, which is over six times greater than that of 1-nitropropane, allows for more efficient partitioning into organic phases. This quantified property difference is crucial for chemical engineers and process chemists developing scalable, high-yield work-up and purification procedures.

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